1-(1H-imidazol-5-yl)pentan-1-one

Imidazole tautomerism Hydrogen-bond donor Metal coordination

Regioisomer confusion between C-acyl and N-acyl imidazole-pentanone derivatives leads to uncontrolled variables in binding assays and photochemical workflows. 1-(1H-imidazol-5-yl)pentan-1-one (CAS 69393-15-3) eliminates this risk. - Single geometrically defined NH hydrogen-bond donor (absent in N-acyl isomer) for reproducible kinase/bromodomain fragment screening. - Predictable N→C acyl migration photochemistry without competing Norrish Type-II fragmentation. - Direct ketalization at ketone carbonyl saves one oxidation step vs. alcohol/acid analogs in antifungal pharmacophore synthesis. Standard pack sizes: 10 mg, 50 mg, 100 mg, bulk custom. In stock for immediate dispatch.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 69393-15-3
Cat. No. B13619115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-imidazol-5-yl)pentan-1-one
CAS69393-15-3
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCCCC(=O)C1=CN=CN1
InChIInChI=1S/C8H12N2O/c1-2-3-4-8(11)7-5-9-6-10-7/h5-6H,2-4H2,1H3,(H,9,10)
InChIKeyCJOFPRAZWGYALB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Imidazol-5-yl)pentan-1-one – Identity and Structural Baseline


1-(1H-imidazol-5-yl)pentan-1-one (CAS 69393-15-3; synonym 4(5)-valerylimidazole) is a heterocyclic ketone composed of an imidazole ring acylated at the C‑4(5) position with a pentanoyl chain [1]. With a molecular formula of C₈H₁₂N₂O and a molecular weight of 152.19 g·mol⁻¹, the compound bears one hydrogen-bond donor and two acceptors, yielding a topological polar surface area (TPSA) of 45.8 Ų and a computed LogP of 1.4 [1]. The imidazole NH proton renders this regioisomer fundamentally distinct from its N‑acyl counterpart (1‑valerylimidazole, CAS 69393‑13‑1) in terms of tautomeric equilibria, directional hydrogen-bonding capacity, and photochemical reactivity [2].

1 C4(5)-acyl regioisomer with imidazole NH hydrogen-bond donor
2 Ketone carbonyl provides electrophilic handle for derivatization
3 Regioisomer-specific photochemical and coordination behavior

Regioisomer Confusion Risk in Imidazole Ketone Procurement


Generic substitution among imidazole‑pentanone regioisomers introduces uncontrolled variables that undermine experimental reproducibility. The three constitutional isomers – 1‑(imidazol‑1‑yl)pentan‑1‑one (N‑acyl), 2‑valerylimidazole (C‑2 acyl), and the target 4(5)‑valerylimidazole (C‑4/5 acyl) – exhibit divergent photo‑Fries migration rates, Norrish‑type fragmentation yields, and hydrogen‑bond donor profiles [1]. Even within the same nominal molecular formula, the presence or absence of an imidazole NH donor (absent in the N‑acyl isomer, present in the C‑acyl isomers) alters solubility, crystal packing, and metal‑coordination geometry [2]. Procuring the incorrect regioisomer – a frequent supply‑chain error given near‑identical nomenclature and overlapping CAS records – effectively replaces the intended synthon with a compound of distinct tautomeric distribution and reactivity .

Property
Target C4(5)-acyl
N-acyl isomer (CAS 69393-13-1)
H-bond donor
Imidazole NH present
Absent; may alter recognition
Photoreaction pathway
N→C acyl migration
Norrish Type-II fragmentation risk
Coordination geometry
NH-directed vector available
No directional donor; structure may not transfer

Comparative Evidence Versus Closest Imidazole Analogs


Hydrogen-Bond Donor Capacity vs. N-Acyl Isomer

The C‑4(5)‑acyl regioisomer of 1‑(1H‑imidazol‑5‑yl)pentan‑1‑one possesses one hydrogen‑bond donor (imidazole NH) and two hydrogen‑bond acceptors (carbonyl oxygen plus imidazole N), as computed from its 2D structure [1]. In contrast, the N‑acyl isomer 1‑(1‑oxopentyl)‑1H‑imidazole (CAS 69393‑13‑1) has zero hydrogen‑bond donors and two acceptors [2]. This difference is critical for any application dependent on directional hydrogen bonding – metal‑organic framework assembly, enzyme‑active‑site recognition, or supramolecular synthon design – where the C‑4(5) isomer provides a geometrically defined NH vector unavailable in the N‑acyl counterpart.

H-Bond Donor Capacity
Head-to-head
1 donor (imidazole NH) vs 0 in N-acyl isomer
Supports regioisomer identity verification
Computed from 2D topology; PubChem-validated
Imidazole tautomerism Hydrogen-bond donor Metal coordination

Photochemical Acyl Migration Rate vs. 1- and 2-Acyl Isomers

In a systematic 1978 study of N‑acylimidazole photochemistry, Yatsunami and Iwasaki determined the relative rates of photoreaction for 1‑, 2‑, and 4(5)‑valerylimidazole under standardized UV irradiation [1]. The 4(5)‑isomer (target compound) undergoes a distinct N→C acyl migration pathway that differs kinetically and in product distribution from both the N‑acyl (1‑) and C‑2‑acyl (2‑) isomers. The study explicitly rules out a Norrish Type‑II pathway through the carbonyl group for the 4(5)‑isomer, a mechanistic divergence from the behavior of the 1‑acyl congener. Absolute rate constants were reported, establishing a quantifiable reactivity gradient among the three regioisomers.

Photochemical Migration
Head-to-head
N→C acyl migration pathway; Norrish Type-II ruled out for 4(5)-isomer
Supports photochemical workflow selection
UV photolysis; Helv. Chim. Acta 1978
Photochemistry Photo-Fries rearrangement Acyl migration

Lipophilicity Profile vs. Chain-Length and Functional-Group Analogs

The computed octanol‑water partition coefficient (XLogP3‑AA) for 1‑(1H‑imidazol‑5‑yl)pentan‑1‑one is 1.4 [1]. By comparison, the homologous 4(5)‑acetylimidazole (C₂ chain) has an XLogP of approximately 0.3, while the corresponding alcohol analog 5‑(1H‑imidazol‑4‑yl)pentan‑1‑ol (VUF5657) has a reported LogP in a similar range (estimated ~1.0–1.2 based on structural analogy) [2]. The ketone carbonyl contributes approximately 0.5–0.8 LogP units relative to the alcohol, a increment that shifts the compound into a permeability window relevant for blood‑brain‑barrier penetration or cellular uptake in fragment‑based screening libraries.

Lipophilicity Profile
Class-level
XLogP3-AA = 1.4
Supports permeability screening context
ΔLogP +1.1 vs acetyl analog; computed value
Lipophilicity ADME prediction Fractional solubility

Ketone Electrophilicity vs. Alcohol or Carboxylic Acid Analogs

The pentan‑1‑one carbonyl of 1‑(1H‑imidazol‑5‑yl)pentan‑1‑one serves as a versatile electrophilic handle for reductive amination, Grignard addition, Wittig olefination, and ketalization reactions . In contrast, 5‑(1H‑imidazol‑4‑yl)pentan‑1‑ol (the alcohol analog) requires a separate oxidation step to access the corresponding aldehyde or ketone, adding one synthetic transformation and reducing overall yield. A 1996–1997 series in the Journal of Heterocyclic Chemistry systematically demonstrated ketalization of aryl ω‑(2‑imidazolyl)alkyl ketones with glycerol, a transformation directly applicable to the target compound but not to its alcohol or acid analogs without prior oxidation [1]. The ketone oxidation state thus provides a distinct synthetic entry point for constructing imidazole‑containing pharmacophores.

Ketone Electrophilicity
Class-level
Direct derivatization vs two-step oxidation route
Supports synthetic route evaluation
Ketalization demonstrated with analogous aryl ketones
Synthetic intermediate Carbonyl reactivity Imidazole derivatization

High-Value Research and Industrial Application Scenarios


Fragment-Based Drug Discovery with Directional Hydrogen-Bond Donor

The C‑4(5)‑acylimidazole scaffold provides a single, geometrically defined hydrogen‑bond donor (imidazole NH) coupled with a LogP of 1.4 [1]. This profile positions the compound as a Rule‑of‑Three‑compliant fragment for screening against kinases, metalloenzymes, or bromodomains where the NH donor engages a conserved backbone carbonyl or water network. The N‑acyl isomer, lacking this donor, cannot recapitulate the same binding pose, making the C‑acyl isomer the required procurement specification for fragment libraries targeting NH‑dependent recognition motifs.

Photochemical Synthesis via Selective Acyl Migration

The distinct photoreactivity of 4(5)‑valerylimidazole – specifically, its N→C acyl migration pathway that avoids competing Norrish Type‑II fragmentation – makes it the preferred substrate for photochemical generation of C‑acylated imidazole intermediates [2]. In synthetic photochemistry workflows, the 1‑acyl isomer undergoes unacceptable fragmentation losses, whereas the 4(5)‑isomer channels excitation energy productively into the desired rearrangement.

One-Step Construction of Antifungal Pharmacophore Precursors

The ketone carbonyl of 1‑(1H‑imidazol‑5‑yl)pentan‑1‑one enables direct ketalization with glycerol or related diols to generate dioxolane‑protected imidazole derivatives that serve as precursors to azole antifungal agents [3]. This route saves one oxidation step compared to the corresponding alcohol or acid starting materials, an advantage that translates into higher throughput and reduced cost in medicinal chemistry campaigns.

MOF or Coordination Polymer Assembly via Imidazole NH-Direction

The imidazole NH proton of the target compound serves as a structure‑directing hydrogen‑bond donor in the assembly of supramolecular architectures or MOFs, a functionality entirely absent in N‑alkylated or N‑acylated imidazole analogs [1]. For materials chemists, this NH vector provides predictable coordination geometry with metal nodes, enabling rational design of porous frameworks that N‑substituted congeners cannot replicate.

Application
Selection Property
Validation Focus
Fragment-based library screening
Directional H-bond donor (imidazole NH)
Rule-of-Three fragment compliance
Photochemical synthesis research
N→C acyl migration selectivity
Photo-Fries pathway verification
Azole antifungal precursor synthesis
Ketone carbonyl electrophilicity
Ketalization efficiency review
MOF / supramolecular architecture design
NH-directed coordination geometry
Coordination network predictability
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